Cas no 2309457-50-7 (2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid)
![2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid structure](https://ja.kuujia.com/scimg/cas/2309457-50-7x500.png)
2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2309457-50-7
- 2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid
- EN300-7428523
- 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid
-
- インチ: 1S/C10H11BrN2O3/c11-8-3-12-2-1-7(8)10(5-13-6-10)16-4-9(14)15/h1-3,13H,4-6H2,(H,14,15)
- InChIKey: KIFQHSFUDLZEMO-UHFFFAOYSA-N
- SMILES: BrC1C=NC=CC=1C1(CNC1)OCC(=O)O
計算された属性
- 精确分子量: 285.99530g/mol
- 同位素质量: 285.99530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.4Ų
- XLogP3: -2.3
2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7428523-1.0g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 1.0g |
$1129.0 | 2025-03-11 | |
Enamine | EN300-7428523-2.5g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 2.5g |
$2211.0 | 2025-03-11 | |
Enamine | EN300-7428523-5.0g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 5.0g |
$3273.0 | 2025-03-11 | |
Enamine | EN300-7428523-0.05g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 0.05g |
$948.0 | 2025-03-11 | |
Enamine | EN300-7428523-0.25g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 0.25g |
$1038.0 | 2025-03-11 | |
Enamine | EN300-7428523-0.5g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 0.5g |
$1084.0 | 2025-03-11 | |
Enamine | EN300-7428523-10.0g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 10.0g |
$4852.0 | 2025-03-11 | |
Enamine | EN300-7428523-0.1g |
2-{[3-(3-bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid |
2309457-50-7 | 95.0% | 0.1g |
$993.0 | 2025-03-11 |
2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acidに関する追加情報
Professional Introduction to 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic Acid (CAS No: 2309457-50-7)
2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid
is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential biological activities. This compound, identified by the CAS number 2309457-50-7, has garnered attention due to its structural features and its potential applications in drug development. The presence of both Bromopyridine and azetidine moieties in its molecular framework suggests a unique set of chemical properties that make it a valuable candidate for further research and development.
The Bromopyridine moiety is particularly noteworthy, as pyridine derivatives are widely recognized for their role in medicinal chemistry. Pyridines serve as key structural motifs in numerous therapeutic agents, contributing to their pharmacological efficacy. The bromine substituent on the pyridine ring introduces additional reactivity, enabling various chemical modifications that can fine-tune the biological activity of the compound. This feature is particularly useful in the synthesis of more complex molecules designed to interact with specific biological targets.
The azetidine ring in 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid adds another layer of complexity and functionality. Azetidine is a five-membered heterocyclic amine that is less common than other cyclic amines such as piperidine or pyrrolidine. However, its unique structure can contribute to distinct binding interactions with biological targets, making it a promising scaffold for drug discovery. The incorporation of an azetidine ring into a pharmacophore can enhance binding affinity and selectivity, which are critical factors in the design of effective drugs.
The overall structure of 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid suggests potential applications in the development of novel therapeutic agents. The compound's ability to serve as a building block for more complex molecules makes it particularly interesting for medicinal chemists. Researchers have been exploring the use of such compounds in various therapeutic areas, including oncology, inflammation, and infectious diseases.
In recent years, there has been significant interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural features of 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid make it a candidate for designing inhibitors that can modulate these pathways effectively. For instance, the bromopyridine moiety could be used to interact with specific pockets on target enzymes, while the azetidine ring could provide additional binding interactions necessary for high affinity and selectivity.
The compound's potential as an intermediate in drug synthesis has also been recognized. The presence of both an oxygen atom and an amine group allows for further functionalization, enabling the creation of more complex molecules with tailored properties. This flexibility is crucial in drug discovery, where multiple rounds of optimization are often required to achieve the desired pharmacological profile.
Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles such as pyridines and azetidines are known for their ability to enhance drug-like properties such as solubility, bioavailability, and metabolic stability. The combination of these motifs in 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid positions it as a promising candidate for further exploration.
The synthesis of 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid involves multiple steps that require careful optimization to ensure high yield and purity. The bromination step on the pyridine ring is particularly critical, as it determines the reactivity of the molecule for subsequent modifications. Advanced synthetic techniques have been employed to achieve this transformation efficiently while minimizing side reactions.
In conclusion, 2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable compound for further research and development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of novel therapeutic agents.
2309457-50-7 (2-{[3-(3-Bromopyridin-4-yl)azetidin-3-yl]oxy}acetic acid) Related Products
- 54646-75-2(1-Bromo-8-phenyloctane)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)
- 2089518-76-1((3-Azidoazetidin-1-yl)(6-chloropyridin-3-yl)methanone)
- 1162262-35-2(2-(4-Difluoromethoxy-3-fluoro-phenyl)-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)
- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)
- 1261512-50-8(Methyl 2-(2,4,5-trichlorophenyl)isonicotinate)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)




